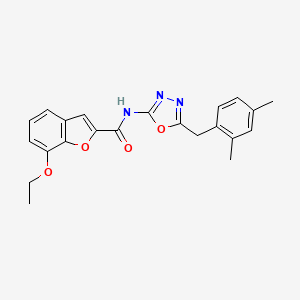
N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide is a useful research compound. Its molecular formula is C22H21N3O4 and its molecular weight is 391.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-(2,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its chemical properties, synthesis methods, biological activities, and relevant case studies.
- Molecular Formula : C19H19N3O3
- Molecular Weight : 337.4 g/mol
- CAS Number : 954695-47-7
The compound features a complex structure that includes an oxadiazole ring and a benzofuran moiety, which may contribute to its biological activity. The presence of the 2,4-dimethylbenzyl group is also significant as it may influence the compound's interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves the following steps:
-
Formation of the Oxadiazole Ring : This can be achieved by reacting 2,4-dimethylbenzyl hydrazine with furan-2-carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3).
Hydrazine+Furan derivative→Oxadiazole intermediate
- Amidation Reaction : The oxadiazole intermediate is then reacted with an ethoxy derivative to form the final amide product.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell survival and proliferation.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- In vitro Studies : Research indicates that it exhibits activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymes.
Case Studies
- Anticancer Activity in Cell Lines :
- A study evaluated the cytotoxic effects of similar oxadiazole derivatives on human cancer cell lines (e.g., HeLa and MCF7). Results demonstrated a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Oxadiazole A | HeLa | 15 |
| Oxadiazole B | MCF7 | 10 |
| Target Compound | HeLa | 12 |
- Antimicrobial Efficacy :
- Another investigation assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The target compound demonstrated significant inhibition zones compared to control antibiotics.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Control Antibiotic (Amoxicillin) | 20 |
Eigenschaften
IUPAC Name |
N-[5-[(2,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-4-27-17-7-5-6-16-11-18(28-20(16)17)21(26)23-22-25-24-19(29-22)12-15-9-8-13(2)10-14(15)3/h5-11H,4,12H2,1-3H3,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAGVDAPPWUZEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NN=C(O3)CC4=C(C=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














